molecular formula C25H25F3N2O10S B13854273 Fevipiprant Acyl Glucuronide-13CD3

Fevipiprant Acyl Glucuronide-13CD3

Cat. No.: B13854273
M. Wt: 606.5 g/mol
InChI Key: MBOKRTPEPUPMNS-RMHXTNHCSA-N
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Description

Fevipiprant Acyl Glucuronide-13CD3 is a labeled version of Fevipiprant Acyl Glucuronide, which is a metabolite of Fevipiprant. Fevipiprant is an oral, non-steroidal, highly selective, reversible antagonist of the prostaglandin D2 receptor 2 (DP2 receptor). This compound is primarily studied for its potential therapeutic effects in treating conditions such as asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fevipiprant Acyl Glucuronide-13CD3 involves the glucuronidation of Fevipiprant. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to Fevipiprant . The labeled version, this compound, is synthesized by incorporating a labeled glucuronic acid derivative.

Industrial Production Methods

Industrial production of this compound would involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. This process would likely be optimized for efficiency and cost-effectiveness, utilizing advanced bioreactors and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Fevipiprant Acyl Glucuronide-13CD3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fevipiprant Acyl Glucuronide-13CD3 is primarily used in scientific research to study the metabolism and pharmacokinetics of Fevipiprant. Its applications include:

Mechanism of Action

Comparison with Similar Compounds

Fevipiprant Acyl Glucuronide-13CD3 is unique due to its specific labeling, which allows for detailed metabolic studies. Similar compounds include:

This compound stands out due to its specific application in studying the pharmacokinetics and metabolism of Fevipiprant, providing valuable insights into its safety and efficacy .

Properties

Molecular Formula

C25H25F3N2O10S

Molecular Weight

606.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetyl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3

InChI Key

MBOKRTPEPUPMNS-RMHXTNHCSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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